Cas no 206362-80-3 (4-(bromomethyl)-1-chloro-2-fluorobenzene)

4-(Bromomethyl)-1-chloro-2-fluorobenzene is a halogenated aromatic compound featuring reactive bromomethyl, chloro, and fluoro substituents. Its structure makes it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions, nucleophilic substitutions, and further functionalization. The bromomethyl group enables alkylation or arylation, while the chloro and fluoro substituents offer additional sites for selective modifications. This compound is useful in pharmaceutical and agrochemical research, where precise halogenated building blocks are required. Its stability under standard conditions and well-defined reactivity profile enhance its utility in multi-step synthetic routes. Proper handling is advised due to its potential lachrymatory and irritant properties.
4-(bromomethyl)-1-chloro-2-fluorobenzene structure
206362-80-3 structure
Product Name:4-(bromomethyl)-1-chloro-2-fluorobenzene
CAS No:206362-80-3
MF:C7H5BrClF
MW:223.470003843307
MDL:MFCD04115859
CID:92352
PubChem ID:2783136
Update Time:2025-06-14

4-(bromomethyl)-1-chloro-2-fluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 4-(Bromomethyl)-1-chloro-2-fluorobenzene
    • 4-Chloro-3-fluorobenzyl bromide
    • 3-Fluoro-4-chlorobenzyl bromide
    • 1-(Bromomethyl)-4-chloro-3-fluorobenzene
    • 4-bromomethyl-1-chloro-2-fluoro-benzene
    • 4-Chloro-3 Fluoro benzyl bromide
    • α-Bromo-4-chloro-3-fluorotoluene
    • 3-fluoro-4-chlorobenzylbromide
    • 4-chloro-3-fluorobenzylbromide
    • alpha-Bromo-4-chloro-3-fluorotoluene
    • Benzene, 4-(bromomethyl)-1-chloro-2-fluoro-
    • PubChem4898
    • 4-(bromomethyl)-1-chloro-2-fluoro-benzene
    • KSC201I9J
    • PARAGOS 530052
    • CNUYBEIHDWMLSD-UHFFFAOYSA-N
    • 3-fluoro-4-chlo
    • 4-(bromomethyl)-1-chloro-2-fluorobenzene
    • MDL: MFCD04115859
    • Inchi: 1S/C7H5BrClF/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
    • InChI Key: CNUYBEIHDWMLSD-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC(=C(C=1)F)Cl

Computed Properties

  • Exact Mass: 221.92500
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Topological Polar Surface Area: 0

Experimental Properties

  • Melting Point: 30-33℃
  • PSA: 0.00000
  • LogP: 3.37400
  • Sensitiveness: Lachrymatory

4-(bromomethyl)-1-chloro-2-fluorobenzene Security Information

4-(bromomethyl)-1-chloro-2-fluorobenzene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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4-(bromomethyl)-1-chloro-2-fluorobenzene Production Method

4-(bromomethyl)-1-chloro-2-fluorobenzene Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:206362-80-3)4-氯-3-氟苄基溴
Order Number:LE1635220
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:30
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:206362-80-3)4-Chloro-3-fluorobenzyl Bromide
Order Number:1635220
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 21:49
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Additional information on 4-(bromomethyl)-1-chloro-2-fluorobenzene

Recent Advances in the Application of 4-(Bromomethyl)-1-chloro-2-fluorobenzene (CAS: 206362-80-3) in Chemical Biology and Pharmaceutical Research

4-(Bromomethyl)-1-chloro-2-fluorobenzene (CAS: 206362-80-3) is a versatile halogenated aromatic compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a critical building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors, PROTACs (proteolysis targeting chimeras), and radiopharmaceuticals. Recent studies highlight its utility in introducing fluorinated and chlorinated motifs into drug candidates, enhancing their metabolic stability and target binding affinity.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 206362-80-3 as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers employed its reactive bromomethyl group for selective alkylation of pyrazole cores, yielding compounds with sub-nanomolar potency against BTK. The chloro and fluoro substituents were found to modulate the compounds' pharmacokinetic properties by reducing oxidative metabolism in liver microsomes. This work underscores the compound's value in optimizing small-molecule therapeutics for autoimmune diseases and B-cell malignancies.

In the field of targeted protein degradation, a Nature Chemical Biology report (2024) detailed innovative applications of 4-(bromomethyl)-1-chloro-2-fluorobenzene in constructing heterobifunctional degraders. The compound's unique halogen pattern enabled efficient conjugation to E3 ligase ligands while maintaining the spatial orientation required for productive ternary complex formation. Notably, derivatives incorporating this scaffold showed improved degradation efficiency (DC50 values <10 nM) for previously "undruggable" targets like transcription factors.

Recent synthetic methodology developments have expanded the utility of 206362-80-3. A 2024 ACS Catalysis publication reported a photoredox-catalyzed cross-coupling protocol that leverages the bromomethyl group for C-C bond formation under mild conditions. This advancement addresses longstanding challenges in modifying this scaffold while preserving its sensitive halogen substituents. The method has been successfully applied to late-stage functionalization of complex drug molecules.

From a safety and scalability perspective, new process chemistry research (Org. Process Res. Dev., 2023) has established optimized large-scale production routes for 4-(bromomethyl)-1-chloro-2-fluorobenzene. Innovations include a continuous flow bromination process that improves yield (85% vs. traditional 62%) while minimizing hazardous intermediate accumulation. These developments ensure reliable supply for preclinical and clinical-stage programs utilizing this important intermediate.

Looking forward, the unique properties of 206362-80-3 continue to inspire novel applications. Emerging research explores its incorporation into F-18 labeled PET tracers, where the fluorine atom serves as both a synthetic handle and imaging reporter. Additionally, computational studies predict favorable interactions of derivatives with emerging drug targets, suggesting untapped potential in areas like protein-protein interaction inhibition.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:206362-80-3)4-氯-3-氟苄基溴
LE1635220
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:206362-80-3)4-Chloro-3-fluorobenzyl Bromide
1635220
Purity:98%
Quantity:Company Customization
Price ($):Inquiry
Email